molecular formula C7H6N2S B13697971 4-Isothiocyanato-3-methylpyridine

4-Isothiocyanato-3-methylpyridine

Cat. No.: B13697971
M. Wt: 150.20 g/mol
InChI Key: DBGANKYDYKMBRD-UHFFFAOYSA-N
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Description

4-Isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-3-methylpyridine typically involves the reaction of 3-methylpyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the 3-methylpyridine to form the final product. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thioureas, carbamates, and dithiocarbamates.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts.

    Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Electrophiles: Various electrophilic reagents can be used for addition reactions.

    Cyclization Agents: Specific catalysts and reaction conditions are required for cyclization reactions.

Major Products Formed

    Thioureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-Isothiocyanato-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-3-methylpyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, resulting in the modification of their structure and function. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. Additionally, it can induce cellular responses such as apoptosis and cell cycle arrest through the activation of specific signaling pathways.

Comparison with Similar Compounds

4-Isothiocyanato-3-methylpyridine can be compared with other isothiocyanates such as:

    Phenyl Isothiocyanate: Known for its strong electrophilic nature and use in organic synthesis.

    Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and biological activities.

    Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of isothiocyanates with those of methylpyridines

List of Similar Compounds

  • Phenyl Isothiocyanate
  • Allyl Isothiocyanate
  • Sulforaphane
  • Benzyl Isothiocyanate

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

4-isothiocyanato-3-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-4-8-3-2-7(6)9-5-10/h2-4H,1H3

InChI Key

DBGANKYDYKMBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)N=C=S

Origin of Product

United States

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